molecular formula C11H18O4 B8675388 Ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate

Ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate

Cat. No. B8675388
M. Wt: 214.26 g/mol
InChI Key: KHTNQZASNQAPMJ-UHFFFAOYSA-N
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Patent
US08591943B2

Procedure details

Ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate was synthesized in a manner similar to the synthesis of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, but with ethyl 3-oxocyclohexanecarboxylate substituted for ethyl 4-oxocyclohexanecarboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][CH:8](C(OCC)=O)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.O=C1CCCC([C:23]([O:25][CH2:26][CH3:27])=[O:24])C1.O=C1CCC(C(OCC)=O)CC1>>[O:4]1[C:5]2([CH2:6][CH2:7][CH2:8][CH:9]([C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH2:10]2)[O:1][CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCC(CC2)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CC(CCC1)C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCC(CC1)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCOC12CC(CCC2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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